8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
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Overview
Description
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H22N6O3 and its molecular weight is 322.369. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
Research conducted by Pascal et al. (1985) synthesized derivatives related to theophylline and theobromine, evaluating them for antihistaminic activity. Certain derivatives showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).
Molecular Structure Analysis
Karczmarzyk et al. (1995) conducted a study on the molecular structure of a closely related compound, revealing typical geometrical features of the purine system and its derivatives. This research contributes to the understanding of the compound's structural properties and potential interactions (Karczmarzyk et al., 1995).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) explored the cardiovascular activity of 8-alkylamino derivatives, including prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
Further research by Chłoń-Rzepa et al. (2013) identified derivatives with affinities for serotonin receptors, indicating psychotropic activities such as antidepressant and anxiolytic effects. This highlights the compound's potential in psychiatric medication development (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Effects
Ueda et al. (1987) synthesized novel heterocycles, evaluating them for antitumor activity and vascular relaxing effects. This suggests a potential role in cancer treatment and vascular health management (Ueda et al., 1987).
Antibacterial Activity
Bara et al. (2020) investigated secondary metabolites from a symbiotic fungus, identifying compounds with antibacterial activity. This research provides insights into the compound's potential application in treating bacterial infections (Bara et al., 2020).
Mechanism of Action
Target of Action
The structure of the compound suggests it may interact with proteins or enzymes that have affinity for piperazine derivatives .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may bind to its target protein or enzyme and modulate its activity .
Pharmacokinetics
The metabolism and excretion of this compound would need to be studied further for a comprehensive understanding .
Properties
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-17-12-11(13(22)18(2)14(17)23)15-10(16-12)9-20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBVWGAMBIFCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.